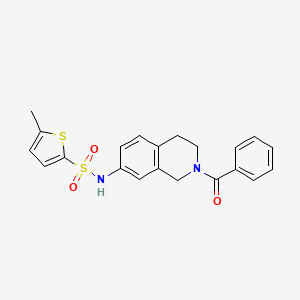

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-15-7-10-20(27-15)28(25,26)22-19-9-8-16-11-12-23(14-18(16)13-19)21(24)17-5-3-2-4-6-17/h2-10,13,22H,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAINXNFDLIPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the reduction of isoquinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antitumor, antihypertensive, and neurotropic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide

- Key Difference : The acetyl group replaces the benzoyl substituent at position 2.

- Implications : Acetyl’s lower lipophilicity compared to benzoyl likely reduces logP and enhances aqueous solubility.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide

- Key Differences: Core Structure: Tetrahydroquinoline (six-membered aromatic ring fused to a five-membered saturated ring) vs. tetrahydroisoquinoline (two fused six-membered rings, one saturated). Substituent Position: Benzoyl at position 1 vs. position 2.

Physicochemical Properties

Table 1 : Comparative Physicochemical Profiles

- Key Observations: The target compound’s benzoyl group increases logP compared to the acetyl analog , suggesting higher membrane permeability but lower solubility.

Spectroscopic Characterization

- IR Spectroscopy :

- NMR Spectroscopy: Distinct aromatic proton environments for tetrahydroisoquinoline (δ 7.0–8.0 ppm) vs. tetrahydroquinoline (δ 6.5–7.5 ppm) cores. Methylthiophene protons: ~δ 2.5 (CH₃), 6.8–7.2 (thiophene ring) .

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroisoquinoline core linked to a benzoyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 425.5 g/mol. The structural features are critical for its biological activity, influencing interactions with biological targets.

The biological activity of this compound appears to be mediated through multiple pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially impacting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) activities.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate inflammation and pain.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that this compound may also exhibit protective effects on neuronal cells.

Table 1: Comparison of Biological Activities

Case Studies

- Anti-inflammatory Efficacy : In a study evaluating similar sulfonamide derivatives, compounds demonstrated significant inhibition of NO production in RAW 264.7 macrophages upon LPS stimulation. This suggests that this compound may exhibit comparable efficacy against inflammatory mediators.

- Neuroprotective Potential : Research on tetrahydroisoquinoline derivatives has indicated neuroprotective effects against oxidative stress in neuronal cell lines. This points to the possibility that our compound could offer similar benefits in neurodegenerative models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzoyl or sulfonamide groups may enhance potency or selectivity towards specific targets.

Table 2: Structural Variations and Their Effects

| Modification | Expected Outcome |

|---|---|

| Addition of halogen groups | Increased binding affinity |

| Alteration of the sulfonamide | Enhanced solubility and bioavailability |

| Variation in alkyl chain length | Adjusted pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide, and how do they influence its reactivity?

- The compound comprises:

- A tetrahydroisoquinoline core (providing rigidity and potential for π-π interactions).

- A benzoyl group at position 2 (enhancing lipophilicity and modulating electronic properties).

- A 5-methylthiophene-2-sulfonamide moiety (contributing to hydrogen bonding and sulfonamide-mediated enzyme inhibition).

- These features enable diverse interactions with biological targets, such as enzymes or receptors. The sulfonamide group is particularly critical for binding to catalytic sites (e.g., acetylcholinesterase) .

Q. What synthetic strategies are recommended for preparing this compound, and what purification techniques ensure high yield and purity?

- Synthesis Steps :

Tetrahydroisoquinoline core formation via Bischler-Napieralski cyclization.

Benzoylation at position 2 using benzoyl chloride under anhydrous conditions.

Sulfonamide coupling with 5-methylthiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine).

- Purification :

- Use HPLC with a C18 column and gradient elution (acetonitrile/water) to isolate the final product.

- Confirm purity (>95%) via NMR (e.g., absence of residual solvent peaks) and mass spectrometry .

Q. Which analytical methods are essential for characterizing this compound?

- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., benzoyl methylene protons at δ 3.8–4.2 ppm).

- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C21H20N2O3S2, exact mass 420.09 g/mol).

- HPLC : Monitor purity and stability under accelerated degradation conditions (e.g., pH 1–13) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Case Example : Discrepancies in IC50 values for enzyme inhibition may arise from:

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration).

- Target Conformation : Use molecular docking to compare binding modes in crystal structures vs. homology models.

- Metabolic Stability : Perform microsomal stability assays to assess if rapid degradation underlies inconsistent in vitro/in vivo results.

- Solution : Standardize assay protocols and include positive controls (e.g., known inhibitors) to calibrate activity .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Solubility Enhancement :

- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

- Modify the 5-methylthiophene group to introduce polar substituents (e.g., hydroxyl) without compromising activity.

- Stability Improvement :

- Protect from light and moisture using amber vials and desiccants.

- Conduct forced degradation studies to identify vulnerable functional groups (e.g., sulfonamide hydrolysis) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

- Key Modifications :

- Benzoyl Group : Replace with heteroaromatic rings (e.g., pyridine) to enhance water solubility.

- Sulfonamide : Introduce electron-withdrawing groups (e.g., -CF3) to strengthen hydrogen bonding.

- Evaluation :

- Test derivatives against a panel of enzymes (e.g., cholinesterases, kinases) to identify selectivity trends.

- Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic (PK) profile?

- In Vitro :

- Plasma Protein Binding : Equilibrium dialysis with human plasma.

- CYP450 Inhibition : Screen against major isoforms (CYP3A4, 2D6) using fluorogenic substrates.

- In Vivo :

- Rat PK Studies : Administer IV (1 mg/kg) and oral (10 mg/kg) doses; collect plasma samples over 24h for LC-MS/MS analysis.

- Calculate AUC , Cmax , and half-life to assess bioavailability and dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.